4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide” is a chemical compound with the molecular formula C10H9N3O3S and a molecular weight of 251.26 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H9N3O3S .
Chemical Reactions Analysis
1,3,4-thiadiazole derivatives have shown a wide range of biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications . They have gained attention due to their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are represented by its molecular formula C10H9N3O3S and a molecular weight of 251.26 .
Scientific Research Applications
Nematocidal Activity
A study has synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, among which compounds closely related to 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide demonstrated significant nematocidal activity against Bursaphelenchus xylophilus. These compounds notably decreased the mobility and respiratory functions of the nematodes, suggesting their potential as lead compounds for nematicide development due to their promising druggability properties (Liu et al., 2022).
Anticancer and Photodynamic Therapy Application
Another research highlighted the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, which exhibit high singlet oxygen quantum yield. These properties make them suitable for Type II photodynamic therapy, a treatment method for cancer, indicating the compound's potential in medical applications related to cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Analgesic Agents
In a study focusing on the synthesis of novel compounds derived from visnagenone and khellinone, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines were synthesized. These compounds displayed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their utility as potential therapeutic agents in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Properties
A new class of benzamide derivatives bearing bioactive moieties was synthesized and evaluated for their antimicrobial efficacy in vitro. Certain derivatives showed significant antibacterial and antifungal activity, indicating the compound's utility in developing new antimicrobial agents (Priya et al., 2006).
Mechanism of Action
Safety and Hazards
There is limited information available on the safety and hazards of “4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide”. It is not intended for human or veterinary use and is available for research use only.
Future Directions
Properties
IUPAC Name |
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-16-7-4-2-6(3-5-7)8(14)11-10-12-9(15)13-17-10/h2-5H,1H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDIJTSSYTZTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.